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Compound of Interest

Compound Name: Ferric bromide

Cat. No.: B157015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and space group of
ferric bromide (FeBrs). The information presented herein is compiled from crystallographic
databases and peer-reviewed scientific literature, offering a foundational resource for
professionals in materials science, chemistry, and pharmacology.

Crystal Structure and Space Group

Ferric bromide crystallizes in the trigonal crystal system, adopting a layered structure
analogous to that of bismuth triiodide (Bils).[1][2] The internationally recognized designation for
its space group is R-3, with the Hermann-Mauguin symbol, which corresponds to space group
number 148.[1][3][4]

The structure is characterized by two-dimensional sheets composed of edge-sharing FeBrs
octahedra, which are oriented along the (0, 0, 1) direction.[1][3] In this arrangement, each
iron(l1l) ion is octahedrally coordinated to six bromide ions.[1][3] This layered polymeric
structure is a key feature of its solid-state chemistry.

Crystallographic Data

The crystallographic parameters of ferric bromide have been determined through single-
crystal X-ray diffraction studies. The quantitative data is summarized in the table below,
presenting values for both the primitive and conventional unit cells.
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Conventional Cell

Crystallographic Parameter ~ Primitive Cell[1] (H | Setting)[2][3]
exagonal Setting

Crystal System Trigonal Trigonal
Space Group R-3 R-3
Lattice Parameters a=7.383A a=6.48A, c=18.95A
b=7.383A b=6.48 A

c=7.383A c=18.95A

Interaxial Angles o =50.646° a =90.00°
B =50.646° B =90.00°

y = 50.646° y = 120.00°

Unit Cell Volume 689.54 A3[3]

Formula Units per Cell (2) 6[2]

Density (calculated) 4.27 g/lcm?3[3]

Note: Another study reports refined lattice parameters for the hexagonal setting as a = 6.937(1)
A and ¢ = 18.375(4) A[2]

Atomic Positions (Conventional Cell):[3]

Wyckoff

Atom . X y z
Position

Fe 6C 1/3 2/3 0.000366

Br 18f 0.643093 0.000609 0.077117

Experimental Protocols
Synthesis of Ferric Bromide Crystals
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Single crystals of ferric bromide suitable for X-ray diffraction analysis have been synthesized
via Chemical Vapor Transport (CVT).[2] This method is crucial for obtaining high-quality
crystals.

Methodology:

Reactants: High-purity iron and an excess of bromine are used as starting materials.
o Apparatus: A sealed quartz ampoule is typically used as the reaction vessel.

e Procedure: The iron is placed at one end of the ampoule, which is then evacuated and
backfilled with a controlled pressure of bromine gas. The ampoule is placed in a two-zone
tube furnace, creating a temperature gradient.

o Transport: Gaseous ferric bromide is formed at the hotter end and diffuses to the cooler
end, where it deposits and grows as single crystals. The equilibrium between FeBrz(s),
FeBrs(s), and Brz(qg) is carefully controlled by the temperature and bromine pressure.[2]

Crystal Structure Determination

The crystal structure of ferric bromide was determined and refined using single-crystal X-ray
diffraction (XRD).

Methodology:
o Crystal Selection: A suitable single crystal of FeBrs is mounted on a goniometer head.

o Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the
diffraction pattern is collected using a detector. The crystal is rotated to collect a complete
dataset of diffraction intensities.

o Structure Solution and Refinement: The collected data is processed to determine the unit cell
dimensions and space group. The atomic positions are then determined and refined to
achieve the best fit between the observed and calculated diffraction patterns.

Structural Visualization
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The following diagram illustrates the hierarchical relationship of the crystal structure of ferric
bromide.
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Caption: Hierarchical relationship of the ferric bromide crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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